
Tetranitrogen tetrasulfide
Overview
Description
Tetranitrogen tetrasulfide (S₄N₄) is a sulfur-nitrogen compound with a unique planar structure where nitrogen atoms adopt a coplanar arrangement, connected via bent sulfur-nitrogen bonds. The molecule exhibits electron delocalization across its S-N bonds, contributing to its stability and reactivity . Unlike organic polysulfides, S₄N₄ lacks N-N bonds and features a conjugated system that enables diverse electronic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetranitrogen tetrasulfide can be synthesized through the reaction of disulfur dichloride with ammonia. The optimized reaction conditions are as follows: [ 6 \text{S}_2\text{Cl}_2 + 16 \text{NH}_3 \rightarrow \text{N}_4\text{S}_4 + \text{S}_8 + 12 \text{NH}_4\text{Cl} ] This reaction produces this compound along with heptasulfur imide and elemental sulfur as by-products .
Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and stability of the compound. The by-products are separated and purified using standard chemical techniques.
Chemical Reactions Analysis
Types of Reactions: Tetranitrogen tetrasulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metal hydrides are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides and nitrogen oxides, while reduction may produce sulfur and nitrogen-containing compounds .
Scientific Research Applications
Tetranitrogen tetrasulfide (S4N4) is an inorganic compound with a variety of scientific research applications due to its unique structure and bonding properties . It is a binary sulfur nitride comprised solely of sulfur and nitrogen elements . S4N4 has an "extreme cradle" structure and is considered the parent compound of a large number of S-N and S-NH compounds .
Scientific Research Applications
This compound serves various purposes in scientific research.
Chemistry this compound is used as a precursor in the synthesis of other sulfur-nitrogen compounds.
Biology The unique properties of this compound are studied for potential biological applications.
Medicine Ongoing research explores the potential use of this compound in medicinal chemistry.
Industry this compound is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation this compound can be oxidized to form higher oxidation state compounds using oxidizing agents such as oxygen and halogens. Oxidation may yield sulfur oxides and nitrogen oxides.
- Reduction The compound can be reduced to form lower oxidation state compounds using reducing agents like hydrogen or metal hydrides. Reduction may produce sulfur and nitrogen-containing compounds.
- Substitution this compound can undergo substitution reactions where its atoms are replaced by other atoms or groups using various nucleophiles and electrophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of tetranitrogen tetrasulfide involves its ability to undergo various chemical reactions due to its unique structure. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with other molecules through oxidation, reduction, and substitution reactions. These interactions are facilitated by the compound’s delocalized bonding and the presence of both sulfur and nitrogen atoms .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Antioxidant Activity
- S₄N₄: No direct antioxidant data available, but its electron-rich structure may enable radical interactions.
- Diallyl Tetrasulfide (DTS) : Exhibits cholesterol-lowering and anti-inflammatory effects in biological systems .
- Di-tert-Butyl Tetrasulfide: Rate constant for peroxyl radical trapping: $2 \times 10^5 \, \text{M}^{-1} \, \text{s}^{-1}$ at 100°C . Outperforms hindered phenols (e.g., BHT) at 160°C but is less effective at 37°C .
Degradation Pathways
Key Research Findings
Antioxidant Performance: Di-tert-butyl tetrasulfide’s radical-trapping efficiency surpasses BHT at 160°C ($k = 2 \times 10^5 \, \text{M}^{-1} \, \text{s}^{-1}$) due to homolytic substitution mechanisms, releasing stabilized perthiyl radicals .
Thermal Stability :
- Organic tetrasulfides (e.g., DTS, di-tert-butyl derivatives) degrade into shorter-chain sulfides under heat, while S₄N₄’s stability is tied to its conjugated structure .
Synthetic Challenges :
- Symmetric tetrasulfides (e.g., 1,4-dibenzyltetrasulfane) require moisture-free conditions to avoid trisulfide byproducts .
Data Tables
Table 1: Radical-Trapping Rate Constants
Compound | Temperature (°C) | $k \, (\text{M}^{-1} \, \text{s}^{-1})$ | Reference |
---|---|---|---|
Di-tert-Butyl Tetrasulfide | 100 | $2 \times 10^5$ | |
Hindered Phenol (BHT) | 100 | $1.2 \times 10^5$ | |
S₄N₄ | — | Not reported | — |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for tetranitrogen tetrasulfide (S₄N₄), and how can experimental conditions optimize purity and stability?
S₄N₄ is commonly synthesized via reactions of chlorophosphines with sulfur diimides or bis(trimethylsilyl)sulfur diimide under inert atmospheres . Purity optimization requires rigorous exclusion of moisture and oxygen, as impurities increase explosive sensitivity . Low-temperature synthesis (e.g., –30°C) minimizes decomposition, while column chromatography isolates intermediates like dispirophosphazenes . Stability is enhanced by storing samples in dark, cold conditions with inert gas purging.
Q. What structural characteristics contribute to S₄N₄’s instability, and what experimental precautions are critical during handling?
S₄N₄ exhibits a planar nitrogen arrangement with bent S–N bonds, creating electron delocalization and high strain . This instability leads to explosive decomposition into N₂ and S₈, particularly under mechanical shock or temperatures >30°C . Precautions include:
- Using milligram-scale samples to mitigate explosion risks.
- Conducting reactions in blast shields or behind safety barriers.
- Employing non-sparking tools and grounding equipment to prevent static discharge.
Advanced Research Questions
Q. How do computational and experimental studies resolve contradictions in S₄N₄’s electronic structure?
Early X-ray and electron diffraction data proposed two structures: coplanar nitrogen (D₂h symmetry) or coplanar sulfur atoms . CNDOIBW computational studies favor coplanar nitrogen due to lower energy (Table 1), supported by localized molecular orbital analysis showing S–N bent bonds and no N–N bonding . Experimental validation combines:
- EPR spectroscopy to map unpaired electron distribution .
- Vibrational spectroscopy (Raman/IR) to confirm bond angles and symmetry .
Table 1: Proposed S₄N₄ Structures and Supporting Evidence
Structure | Energy (CNDOIBW) | Key Evidence |
---|---|---|
Coplanar N (D₂h) | Lower | Bent S–N bonds, no N–N bonds |
Coplanar S (D₂h) | Higher | Disfavored by orbital overlap |
Q. What methodologies detect radical intermediates in S₄N₄-mediated reactions, and how do these inform reaction mechanisms?
S₄N₄ generates transient radicals like NS• via photolysis (248 nm laser) or thermal decomposition, detected via:
- Laser-Induced Fluorescence (LIF): Monitors NS• emission spectra in flame fronts .
- Neutralization-Reionization Mass Spectrometry (NRMS): Identifies metastable N₄ intermediates with microsecond lifetimes . Mechanistic studies reveal S₄N₄’s role as a radical initiator in autoxidation inhibition, where polysulfides trap peroxyl radicals via chain-breaking reactions .
Q. How do decomposition pathways of S₄N₄ vary under different conditions, and what analytical techniques track these processes?
S₄N₄ decomposes via:
- Thermal pathway: N₄S₄ → 2N₂ + ½S₈ (ΔH = +480 kJ/mol), monitored by gas chromatography-mass spectrometry (GC-MS) .
- Photolytic pathway: N₄S₄ → 2N₂S₂ (intermediate) → S₂N₂ + N₂, analyzed via time-resolved UV-Vis spectroscopy . Table 2: Key Decomposition Products and Conditions
Product | Conditions | Detection Method |
---|---|---|
N₂ + S₈ | Thermal (>30°C) | GC-MS, TGA |
S₂N₂ | Shock/UV exposure | Raman spectroscopy |
Q. Contradiction Analysis
Q. Why do experimental and theoretical studies yield conflicting data on S₄N₄’s stability in radical reactions?
Discrepancies arise from S₄N₄’s dual role as a radical source and stabilizer. While EPR studies suggest electron delocalization stabilizes radicals , calorimetric data show rapid exothermic decomposition under stress . Resolving this requires:
- In situ FTIR spectroscopy to track bond cleavage in real time.
- Ab initio molecular dynamics (AIMD) simulations to model decomposition pathways under varying temperatures.
Properties
IUPAC Name |
1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQFVPQTZSJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N1=S=NSN=S=NS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S4N4, N4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Tetrasulfur tetranitride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tetrasulfur_tetranitride | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183147 | |
Record name | Tetrasulfur tetranitride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28950-34-7 | |
Record name | 1λ4δ2,5λ4δ2-1,3,5,7,2,4,6,8-Tetrathiatetrazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28950-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrasulfur tetranitride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028950347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasulfur tetranitride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRASULFUR TETRANITRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BXS997HR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.